4-Ethenylbenzenemethanesulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylbenzenemethanesulfonyl Chloride is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an ethenyl group and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethenylbenzenemethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-ethenylbenzenesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the sulfonic acid group to a sulfonyl chloride group.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reactions are also carried out under reflux conditions, and the resulting product is purified through distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion of the starting materials to the desired sulfonyl chloride compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenylbenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydroboration or hydrogenation, to form corresponding alkyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Phosphorus Pentachloride: Another chlorinating agent.
Hydrogen Gas: Used in hydrogenation reactions.
Borane: Used in hydroboration reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Alkyl Derivatives: Formed from addition reactions involving the ethenyl group.
Wissenschaftliche Forschungsanwendungen
4-Ethenylbenzenemethanesulfonyl Chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethenylbenzenemethanesulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: Lacks the ethenyl group and is less reactive in addition reactions.
Methanesulfonyl Chloride: Lacks the benzene ring and is primarily used in different types of sulfonylation reactions.
4-Vinylbenzenesulfonyl Chloride: Similar structure but with a vinyl group instead of an ethenyl group, leading to different reactivity in polymerization reactions.
Uniqueness
4-Ethenylbenzenemethanesulfonyl Chloride is unique due to the presence of both an ethenyl group and a sulfonyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The ethenyl group provides additional reactivity in addition reactions, while the sulfonyl chloride group enables sulfonylation reactions, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H9ClO2S |
---|---|
Molekulargewicht |
216.68 g/mol |
IUPAC-Name |
(4-ethenylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2 |
InChI-Schlüssel |
XGASBMPNSZVUOS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.